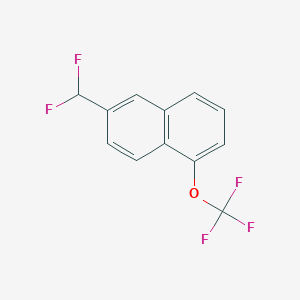
2-(3-Fluorophenyl)-5,5-dimethylazepane hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Fluorophenyl)-5,5-dimethylazepane hydrochloride is a chemical compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. The presence of a fluorophenyl group and dimethyl substitutions on the azepane ring imparts unique chemical and physical properties to this compound. It is often used in various scientific research applications due to its distinct structural features.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)-5,5-dimethylazepane hydrochloride typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or diamines.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions, where a fluorine atom is substituted onto a phenyl ring.
Dimethyl Substitution: The dimethyl groups are introduced through alkylation reactions using suitable alkylating agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where various substituents can be introduced onto the azepane ring or the phenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
2-(3-Fluorophenyl)-5,5-dimethylazepane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its effects on the central nervous system.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 2-(3-Fluorophenyl)-5,5-dimethylazepane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance its binding affinity to these targets, while the azepane ring provides structural stability. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
1-(3-Fluorophenyl)piperazine hydrochloride: Another fluorophenyl-substituted compound with a piperazine ring.
3-Fluoroamphetamine: A stimulant with a fluorophenyl group and an amphetamine backbone.
Comparison: 2-(3-Fluorophenyl)-5,5-dimethylazepane hydrochloride is unique due to its azepane ring structure, which provides different chemical and physical properties compared to piperazine or amphetamine derivatives
属性
分子式 |
C14H21ClFN |
|---|---|
分子量 |
257.77 g/mol |
IUPAC 名称 |
2-(3-fluorophenyl)-5,5-dimethylazepane;hydrochloride |
InChI |
InChI=1S/C14H20FN.ClH/c1-14(2)7-6-13(16-9-8-14)11-4-3-5-12(15)10-11;/h3-5,10,13,16H,6-9H2,1-2H3;1H |
InChI 键 |
TYZIETGTBSNEHN-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(NCC1)C2=CC(=CC=C2)F)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![3-[(tert-Butyldimethylsilyl)oxy]-2-methylphenylboronic Acid](/img/structure/B11853517.png)

